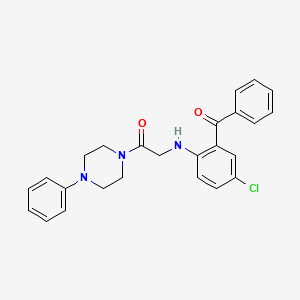![molecular formula C18H21N3 B1649721 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile CAS No. 1038277-93-8](/img/structure/B1649721.png)
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is a chemical compound with the molecular formula C18H21N3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzonitrile group and a dimethylamino group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile typically involves multiple steps. One common method includes the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile. This reaction is often carried out in the presence of a catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of benzonitrile can be achieved through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile . The resulting benzonitrile can then be further reacted with other reagents to produce this compound.
化学反応の分析
Types of Reactions
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines.
科学的研究の応用
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
作用機序
The mechanism of action of 3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group.
Dimethylaminoethylbenzonitrile: Another compound with a dimethylamino group and a benzonitrile group.
Uniqueness
3-[[[2-(Dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile is unique due to its specific structure, which combines both a dimethylamino group and a benzonitrile group. This combination imparts unique chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
1038277-93-8 |
|---|---|
分子式 |
C18H21N3 |
分子量 |
279.4 |
IUPAC名 |
3-[[[2-(dimethylamino)-1-phenylethyl]amino]methyl]benzonitrile |
InChI |
InChI=1S/C18H21N3/c1-21(2)14-18(17-9-4-3-5-10-17)20-13-16-8-6-7-15(11-16)12-19/h3-11,18,20H,13-14H2,1-2H3 |
InChIキー |
AFZYVDAOYQBPSE-UHFFFAOYSA-N |
SMILES |
CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N |
正規SMILES |
CN(C)CC(C1=CC=CC=C1)NCC2=CC(=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(3-chloro-4-methylphenyl)-4-(3-methoxyphenyl)-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649646.png)
![4-(3-Methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-F]pyrrolo[1,2-A][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649648.png)
![N-(2-ethylphenyl)-4-isopropyl-7,8,9,10-tetrahydro-4H-[1]benzothieno[3,2-f]pyrrolo[1,2-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B1649651.png)

![N-(3-ethoxypropyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1649654.png)

![N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide](/img/structure/B1649656.png)
![2-(4-Methoxyphenyl)-6-[(3-methylphenyl)sulfonyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1649657.png)

![2-(2-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-4-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione hydrobromide](/img/structure/B1649661.png)
